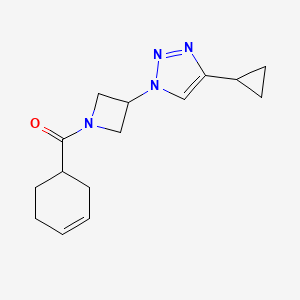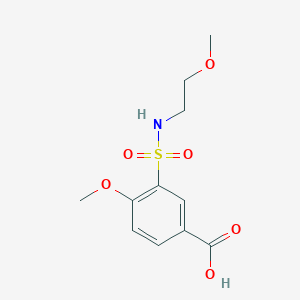
N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves the inhibition of this compound. This compound is a demethylase that removes N6-methyladenosine (m6A) from RNA molecules. Inhibition of this compound leads to an increase in m6A levels, which affects RNA splicing, stability, and translation. This, in turn, affects various cellular processes, including energy metabolism, adipogenesis, and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. Studies have shown that this compound inhibition leads to a reduction in body weight and adiposity in mice. It has also been found to improve insulin sensitivity and glucose tolerance. In addition, this compound inhibition has been shown to affect the differentiation of adipocytes and osteoblasts, indicating its potential application in the treatment of bone-related diseases.
实验室实验的优点和局限性
One of the main advantages of N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is its high potency and specificity towards this compound. This makes it a useful tool for studying the role of this compound in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, careful dosing and monitoring are required to ensure that the compound does not affect cell viability or function.
未来方向
There are several future directions for the use of N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide in scientific research. One of the most promising applications is in the field of cancer research, where this compound has been found to play a role in the development and progression of various cancers. In addition, the use of this compound in the treatment of bone-related diseases and metabolic disorders such as obesity and type 2 diabetes is also an area of active research. Further studies are needed to explore the full potential of this compound and its applications in various fields of scientific research.
Conclusion:
This compound is a chemical compound that has shown great potential in various fields of scientific research, particularly in the field of epigenetics. Its inhibition of this compound has been found to have significant effects on energy metabolism, adipogenesis, and cell differentiation. While there are limitations to its use in lab experiments, the compound's high potency and specificity make it a useful tool for studying the role of this compound in various cellular processes. Further research is needed to fully explore the potential of this compound and its applications in various fields of scientific research.
合成方法
The synthesis of N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form 4-fluorobenzyl oxalyl chloride. The resulting compound is then reacted with N-(2-pyrrolidinylmethyl)tosylamide to produce this compound. This synthesis method has been optimized and has high yields, making it a reliable and efficient process.
科学研究应用
N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of epigenetics, where it is used as an this compound inhibitor. This compound (Fat mass and obesity-associated protein) is an enzyme that plays a crucial role in the regulation of energy homeostasis and body weight. Inhibition of this compound has been shown to reduce the risk of obesity and related diseases such as type 2 diabetes.
属性
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-15-4-10-19(11-5-15)30(28,29)25-12-2-3-18(25)14-24-21(27)20(26)23-13-16-6-8-17(22)9-7-16/h4-11,18H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPWDFRNWDNAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)
![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)
![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)


![4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2558053.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)